molecular formula C30H30N2O6 B2906815 N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 898342-99-9

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2906815
CAS No.: 898342-99-9
M. Wt: 514.578
InChI Key: DRNWAEIVNWXKRL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic acetamide derivative featuring a 1,4-dihydroquinolin-4-one core. Key structural attributes include:

  • 6-ethoxy substituent: Enhances lipophilicity and modulates electronic properties.
  • 3-(4-ethylbenzoyl) group: Introduces steric bulk and aromatic interactions.

Its synthesis likely involves multi-step reactions, including nucleophilic substitution and acylation, similar to methods described for analogs .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O6/c1-5-19-7-9-20(10-8-19)29(34)24-17-32(26-13-11-22(38-6-2)15-23(26)30(24)35)18-28(33)31-25-16-21(36-3)12-14-27(25)37-4/h7-17H,5-6,18H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNWAEIVNWXKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone in the presence of a base.

    Introduction of the Ethoxy and Benzoyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions.

    Formation of the Acetamide Linkage: This step involves the reaction of the quinoline derivative with an appropriate acylating agent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The target compound’s 1,4-dihydroquinolin-4-one core distinguishes it from analogs with alternative heterocyclic systems:

Compound Core Structure Key Features
Target Compound 1,4-Dihydroquinolin-4-one 6-ethoxy, 3-(4-ethylbenzoyl), 2,5-dimethoxyphenyl
9b () Quinolin-4-one 6-methoxy, 3,5-dimethylphenyl
9c () Quinolin-4-one 7-chloro, 3,5-dimethylphenyl
1 () Quinazoline-2,4-dione 2,4-dichlorophenylmethyl; anticonvulsant activity reported

Implications :

  • Quinazoline dione () introduces additional hydrogen-bonding sites (two ketone groups), possibly enhancing receptor affinity .

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison and Hypothesized Impacts
Compound Substituent Features LogP (Predicted) Solubility
Target Compound Ethoxy (electron-donating), ethylbenzoyl (bulk) High Low (lipophilic)
9b () Methoxy (polar), dimethylphenyl (moderate bulk) Moderate Moderate
9c () Chloro (electron-withdrawing), dimethylphenyl Moderate-High Low
1 () Dichlorophenylmethyl (polarizable), dione (polar) Moderate Moderate

Key Observations :

  • The ethylbenzoyl group in the target compound likely increases logP significantly compared to 9b and 9c, favoring membrane permeability but reducing aqueous solubility.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, also referred to as C647-0964, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C30H30N2O6
Molecular Weight: 514.6 g/mol
IUPAC Name: this compound
CAS Number: 898342-87-5

The compound features a complex structure that includes a dimethoxyphenyl group and a dihydroquinoline moiety, which are known for their diverse biological activities.

The biological activity of C647-0964 is primarily attributed to its interactions with various biochemical pathways:

  • Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may act as a tyrosinase inhibitor, which is significant in the development of skin-whitening agents and treatment of hyperpigmentation disorders .
  • Antioxidant Properties: Compounds with similar structures often exhibit antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar quinoline structures possess antimicrobial properties against a range of pathogens. This could position C647-0964 as a candidate for further investigation in antimicrobial therapy.

Case Studies

Several studies have explored the biological activities associated with compounds structurally related to C647-0964:

  • Tyrosinase Inhibition Study: A study demonstrated that derivatives of dimethoxyphenyl compounds effectively inhibit tyrosinase activity, suggesting potential applications in cosmetic formulations aimed at skin lightening .
  • Antimicrobial Efficacy: Research on related quinoline derivatives has indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that C647-0964 may also exhibit similar properties, warranting further investigation .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Tyrosinase InhibitionSignificant reduction in enzyme activity
AntimicrobialEffective against various pathogens
AntioxidantPotential to reduce oxidative stressGeneral knowledge

Pharmacokinetics

While specific pharmacokinetic data for C647-0964 is limited, related compounds typically demonstrate favorable absorption profiles when administered orally. The bioavailability and metabolic pathways would need to be elucidated through further studies.

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how is purity ensured?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of substituted quinoline precursors (e.g., 6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinoline) with chloroacetylated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Coupling with N-(2,5-dimethoxyphenyl)acetamide via nucleophilic substitution. Reaction progress is monitored by TLC, and the final product is purified via column chromatography or recrystallization .
  • Purity Validation : NMR (¹H/¹³C), HPLC, and mass spectrometry are used to confirm structural integrity and purity (>95%) .

Q. What characterization techniques are critical for confirming its structural identity?

  • ¹H/¹³C NMR : Identifies functional groups (e.g., ethoxy, benzoyl, acetamide) and confirms substitution patterns. For example, aromatic protons in the quinoline core appear at δ 7.2–8.5 ppm, while methoxy groups resonate at δ 3.7–4.1 ppm .
  • Mass Spectrometry (ESI/APCI) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography (if available): Resolves 3D conformation, particularly for polymorphic forms .

Q. What preliminary biological assays are recommended for screening its activity?

  • In Vitro Assays :
  • Enzyme Inhibition : Test against kinases or metabolic enzymes (e.g., hypoglycemic activity via thiazolidinedione receptor modulation) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values) .
    • In Vivo Models : Acute toxicity studies in rodents (e.g., Wistar rats) to establish safe dosing ranges .

Advanced Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling reactions .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interphase reactivity .
  • Temperature Control : Maintain 25–60°C to balance reaction rate and side-product formation .
  • Yield Data : Typical yields range from 45–70%, with impurities often arising from incomplete acetylation or oxidation .

Q. How do structural modifications (e.g., substituent variation) impact its biological activity?

  • Ethoxy vs. Methoxy : Ethoxy groups at the quinoline 6-position enhance metabolic stability compared to methoxy .
  • Benzoyl Substituents : 4-Ethylbenzoyl improves lipophilicity and target binding (e.g., kinase inhibition) vs. 4-fluorobenzoyl .
  • SAR Table :
Substituent PositionGroupBiological EffectReference
Quinoline-6Ethoxy↑ Metabolic stability
Benzoyl-4Ethyl↑ Lipophilicity
Acetamide2,5-Dimethoxyphenyl↑ Receptor affinity

Q. How should researchers address discrepancies between in vitro and in vivo activity data?

  • Pharmacokinetic Factors : Poor solubility (logP >3) may limit bioavailability. Use prodrug strategies (e.g., phosphate esters) or nanoformulations .
  • Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., quinoline ring oxidation) that reduce efficacy .
  • Dose Adjustment : Align in vitro IC₅₀ values with achievable plasma concentrations in vivo .

Q. What strategies validate target engagement in complex biological systems?

  • Pull-Down Assays : Use biotinylated analogs to isolate protein targets from cell lysates .
  • Thermal Shift Assays : Monitor target protein stability upon compound binding via differential scanning fluorimetry .
  • CRISPR Knockout : Confirm loss of activity in cells lacking the putative target gene .

Methodological Notes

  • Key References : PubChem , peer-reviewed synthesis protocols , and pharmacological studies were prioritized.
  • Data Contradictions : For example, substituent effects on solubility vs. activity require context-specific optimization .

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